5-Cyclopropylthiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropylthiazole-2-carboxylic acid is an organic compound with the molecular formula C7H7NO2S. It belongs to the class of thiazole carboxylic acids, which are characterized by a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms—attached to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylthiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropylthiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
5-Cyclopropylthiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Cyclopropylthiazole-2-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazole-5-carboxylic acid: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylthiazole-5-carboxylic acid: Isomer with different positioning of the carboxylic acid group.
Uniqueness
5-Cyclopropylthiazole-2-carboxylic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
5-cyclopropyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)6-8-3-5(11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
InChI Key |
WJGYSEIYBUGBJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.